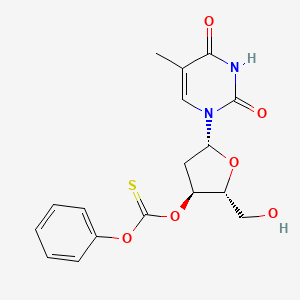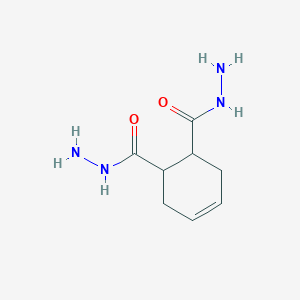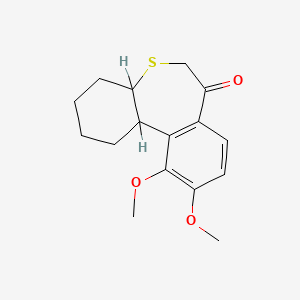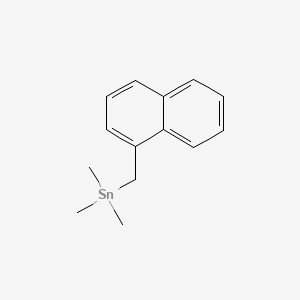
N,N-Bis(2-chloroethyl)-3-methyl-4-(phenyldiazenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(2-chloroethyl)-3-methyl-4-(phenyldiazenyl)aniline is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of two chloroethyl groups, a methyl group, and a phenyldiazenyl group attached to an aniline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)-3-methyl-4-(phenyldiazenyl)aniline typically involves the reaction of N,N-bis(2-chloroethyl)aniline with appropriate reagents to introduce the methyl and phenyldiazenyl groups. One common method involves the use of hydrazine hydrate in the presence of a catalyst or without a catalyst to achieve the desired product . The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Bis(2-chloroethyl)-3-methyl-4-(phenyldiazenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group to amines using hydrazine hydrate is a notable reaction.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrazine hydrate is frequently used for the reduction of the azo group.
Substitution: Nucleophiles such as amines and thiols can react with the chloroethyl groups under mild conditions.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the extent of oxidation.
Reduction: Amines are the primary products formed from the reduction of the azo group.
Substitution: Substituted aniline derivatives are formed through nucleophilic substitution.
Applications De Recherche Scientifique
N,N-Bis(2-chloroethyl)-3-methyl-4-(phenyldiazenyl)aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a chemotherapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N-Bis(2-chloroethyl)-3-methyl-4-(phenyldiazenyl)aniline involves its interaction with molecular targets such as DNA and proteins. The chloroethyl groups can form covalent bonds with nucleophilic sites in biomolecules, leading to potential cytotoxic effects. The azo group may also play a role in the compound’s biological activity by undergoing reduction to form active amines .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Bis(2-chloroethyl)aniline: A related compound with similar chloroethyl groups but lacking the methyl and phenyldiazenyl groups.
N,N-Bis(2-chloroethyl)methylamine: Another similar compound with a methyl group but without the phenyldiazenyl group.
Uniqueness
N,N-Bis(2-chloroethyl)-3-methyl-4-(phenyldiazenyl)aniline is unique due to the presence of the phenyldiazenyl group, which imparts distinct chemical and biological properties. This group allows for specific interactions and reactions that are not observed in its simpler analogs.
Propriétés
Numéro CAS |
64253-12-9 |
|---|---|
Formule moléculaire |
C17H19Cl2N3 |
Poids moléculaire |
336.3 g/mol |
Nom IUPAC |
N,N-bis(2-chloroethyl)-3-methyl-4-phenyldiazenylaniline |
InChI |
InChI=1S/C17H19Cl2N3/c1-14-13-16(22(11-9-18)12-10-19)7-8-17(14)21-20-15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 |
Clé InChI |
WRDRPCGBZOZRJP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N(CCCl)CCCl)N=NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















